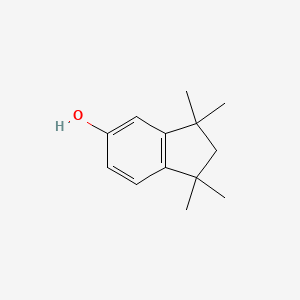

1,1,3,3-Tetramethylindan-5-ol

货号 B3053430

分子量: 190.28 g/mol

InChI 键: OJCRKGPORQMMRN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04045499

Procedure details

172 g (1.15 mol) of 4-tert.-butylphenol, 57.5 g (0.25 mol) of 2,2-bis-(4- hydroxyphenyl)-propane and 5 g of boron trifluoride etherate are stirred in an autoclave for 6 hours at around 150° C. The reaction mixture is then diluted with 400 ml of toluene and the catalyst washed out with 900 ml of water used in several portions. The solvent is then distilled off. 17.6 g (0.093 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane were isolated from the 216.7 g reaction product by fractional distillation.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O[C:13]1[CH:18]=CC(C(C2C=CC(O)=CC=2)(C)C)=C[CH:14]=1.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:18])[CH3:14] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

172 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

57.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

the catalyst washed out with 900 ml of water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent is then distilled off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2C(CC(C2=CC1)(C)C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.093 mol | |

| AMOUNT: MASS | 17.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 37.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |